Naphthol AS-TR phosphate disodium salt

Vue d'ensemble

Description

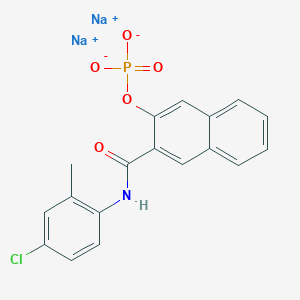

Naphthol AS-TR phosphate disodium salt is a chemical compound with the molecular formula C18H13ClNNa2O5P and a molecular weight of 435.71 g/mol . It is primarily used as a histochemical reagent, specifically as a substrate for alkaline phosphatase in various types of research . This compound is known for its role in visualizing enzyme activity within cells or tissue sections by producing a colored precipitate when it reacts with alkaline phosphatase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-TR phosphate disodium salt involves the reaction of naphthol derivatives with phosphoric acid or its derivatives under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Naphthol AS-TR phosphate disodium salt primarily undergoes hydrolysis reactions when used as a substrate for alkaline phosphatase . This reaction results in the cleavage of the phosphate group, producing a colored precipitate that can be visually observed .

Common Reagents and Conditions

The hydrolysis reaction of this compound typically requires the presence of alkaline phosphatase and a suitable buffer solution to maintain the optimal pH for enzyme activity . Common reagents used in these reactions include Fast Red RC Tablets, which produce a red-colored end product .

Major Products Formed

The major product formed from the hydrolysis of this compound is a colored azo-dye precipitate, which is used to visualize enzyme activity in histochemical and immunohistological staining procedures .

Applications De Recherche Scientifique

Enzyme Assays

Fluorogenic Substrate for Phosphatases

Naphthol AS-TR phosphate serves as a substrate for both acid and alkaline phosphatases, enzymes that are important clinical markers for various diseases. The changes in their concentrations can indicate pathological conditions, making this compound essential for diagnostic applications.

Quantitative Measurement

The fluorescence produced by the enzymatic reaction allows for sensitive and quantitative measurement of enzyme activity. This is particularly useful in clinical diagnostics, where accurate enzyme levels can inform disease state or progression.

| Application | Description |

|---|---|

| Enzyme Activity Assay | Measures the activity of acid and alkaline phosphatases in biological samples. |

| Clinical Diagnostics | Used to detect diseases associated with altered phosphatase levels. |

Histochemistry

Immunohistology and Immunoblotting

Naphthol AS-TR phosphate is commonly used in histochemical staining techniques. It can be combined with diazonium salts to produce azo dyes, which are vital for visualizing proteins in tissue samples through immunohistochemistry (IHC) and immunoblotting techniques.

Case Study: Detection of Alkaline Phosphatase in Bone Tissue

In a study involving primary mouse osteoblasts and osteoclasts, Naphthol AS-TR phosphate was utilized to visualize alkaline phosphatase activity, demonstrating its effectiveness in distinguishing between these cell types based on enzymatic activity .

| Technique | Purpose |

|---|---|

| Immunohistochemistry | Visualizes specific proteins in tissue sections. |

| Immunoblotting | Detects proteins separated by gel electrophoresis. |

Therapeutic Potential

Naphthol AS-TR phosphate has been identified as an inhibitor of the CREB-CBP transcription factor complex, suggesting potential therapeutic applications in oncology, particularly lung cancer treatment . This inhibition may disrupt cancer cell signaling pathways, providing a basis for further research into its use as a therapeutic agent.

Research Applications

In addition to clinical diagnostics and therapeutic uses, Naphthol AS-TR phosphate is employed in various research settings:

- Cell Biology: Used to study cellular processes involving phosphatases.

- Biochemistry: Serves as a tool for enzyme kinetics studies.

Summary

This compound is a versatile compound with significant applications across clinical diagnostics, histochemistry, and potential therapeutic interventions. Its ability to fluoresce upon enzymatic action provides a powerful tool for researchers and clinicians alike.

Mécanisme D'action

Naphthol AS-TR phosphate disodium salt acts as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. When this compound is hydrolyzed by alkaline phosphatase, it releases naphthol, which then reacts with a diazonium salt to form a colored azo-dye precipitate . This reaction allows for the visualization of enzyme activity within cells or tissue sections .

Comparaison Avec Des Composés Similaires

Naphthol AS-TR phosphate disodium salt is part of the naphthol AS series of compounds, which are commonly used as substrates for phosphatase enzymes. Similar compounds in this series include:

- Naphthol AS-BI phosphate disodium salt

- Naphthol AS-MX phosphate disodium salt

- Naphthol AS-E phosphate

Compared to these similar compounds, this compound is unique in its specific application for visualizing alkaline phosphatase activity and its ability to produce a distinct red-colored precipitate when used with Fast Red RC Tablets .

Activité Biologique

Naphthol AS-TR phosphate disodium salt (CAS 4264-93-1) is a fluorogenic substrate primarily used in biochemical research, particularly in the study of enzyme activity related to acid and alkaline phosphatases. This compound has garnered attention for its role in various biological applications, including histochemistry, enzymology, and cellular biology.

Target Enzymes

- This compound specifically targets acid phosphatase (ACP) and alkaline phosphatase (ALP) . These enzymes are crucial in various physiological processes, including dephosphorylation reactions that are vital for cellular signaling and metabolism .

Mode of Action

- The compound acts as a substrate for these phosphatases, undergoing hydrolysis to produce naphthol AS-TR, which can be detected through fluorescence. The excitation/emission spectra of this product are 388/512 nm, making it a useful marker for enzyme activity .

Solubility and Stability

- This compound is soluble in water at concentrations up to 50 mg/ml . Its stability under standard laboratory conditions allows for reliable use in various experimental setups.

Cellular Effects

- The hydrolysis of this compound by alkaline phosphatase leads to significant changes in cellular activities, particularly in the context of enzyme kinetics and histochemical staining. It is often employed to visualize enzyme activity in tissue samples and cell cultures .

Applications

This compound has a wide range of applications across different fields:

- Histochemistry : Utilized as a substrate for demonstrating ALP and ACP activity in tissue sections.

- Enzymology : Employed in enzyme kinetics studies to assess the activity of phosphatases.

- Cellular Biology : Used to visualize enzyme activity within cells, aiding in the understanding of metabolic pathways.

- Immunohistology : Applied in immunoblotting and immunohistochemical staining procedures to detect specific proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated its effectiveness as a substrate for alkaline phosphatase in differentiating osteoblasts, showing increased enzyme activity correlating with cell differentiation stages .

- Another investigation highlighted its role in the detection of alkaline phosphatase activity in various diseases, where abnormal levels of this enzyme serve as clinical markers .

Data Table: Properties and Specifications

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₃ClNa₂O₅P |

| CAS Number | 4264-93-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (50 mg/ml) |

| Excitation/Emission Spectra | 388/512 nm |

| Purity | ≥99% (HPLC) |

Propriétés

IUPAC Name |

disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCHZTPSWMGRRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClNNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585235 | |

| Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-93-1 | |

| Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.